

6-Isothiocyanato-Fluorescein molecular weight and formula

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Compound of Interest

Compound Name: 6-Isothiocyanato-Fluorescein

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6-Isothiocyanato-Fluorescein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Isothiocyanato-Fluorescein** (6-FITC), a widely utilized fluorescent dye in various life science applications. This document outlines its core molecular properties and provides a detailed experimental protocol for its use in immunofluorescence, a common laboratory technique.

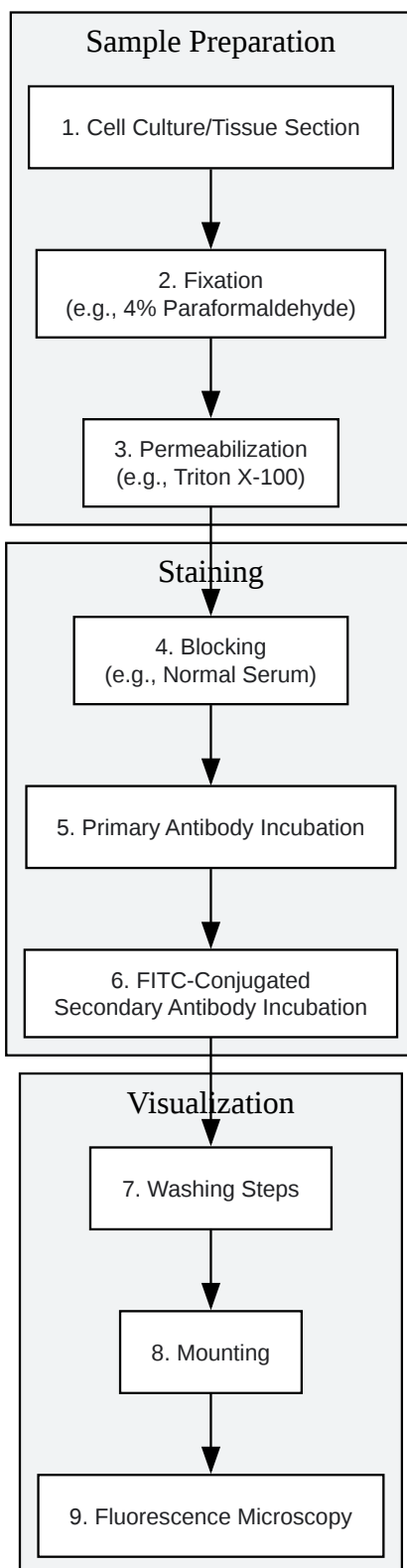
Core Molecular Data

6-Isothiocyanato-Fluorescein is a derivative of fluorescein, functionalized with an isothiocyanate group that allows for covalent labeling of proteins and other biomolecules.^[1] Its key molecular characteristics are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₂₁ H ₁₁ NO ₅ S	[2][3][4]
Molecular Weight	389.38 g/mol	[2][3][5]

Experimental Protocol: Indirect Immunofluorescence Workflow

A primary application of 6-FITC is in immunofluorescence, a technique used to visualize specific proteins or antigens within cells or tissues.[6] The isothiocyanate group of FITC reacts with primary amine groups on antibodies, covalently attaching the fluorescent label. The following is a detailed methodology for a typical indirect immunofluorescence experiment.



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Indirect Immunofluorescence Workflow Using FITC.

Detailed Methodologies for Key Experiments:

- Sample Preparation:
 - Cell Culture/Tissue Section: Cells are grown on sterile coverslips or tissue is sectioned using a cryostat.
 - Fixation: The sample is treated with a fixative, such as 4% paraformaldehyde, to preserve the cellular structure.[6]
 - Permeabilization: A detergent, like Triton X-100, is used to create pores in the cell membrane, allowing antibodies to access intracellular antigens.[7]
- Staining:
 - Blocking: The sample is incubated with a blocking solution, often normal serum from the host species of the secondary antibody, to prevent non-specific antibody binding.[6]
 - Primary Antibody Incubation: The sample is incubated with a primary antibody that specifically binds to the target antigen.
 - Secondary Antibody Incubation: A secondary antibody, which is conjugated to FITC and recognizes the primary antibody, is added. This incubation should be performed in the dark to prevent photobleaching of the fluorophore.
- Visualization:
 - Washing: A series of washes with a buffer solution (e.g., PBS) is performed to remove any unbound antibodies.[6]
 - Mounting: The coverslip is mounted onto a microscope slide using an anti-fade mounting medium.
 - Fluorescence Microscopy: The sample is visualized using a fluorescence microscope equipped with the appropriate filters for FITC excitation and emission (excitation maximum ~492 nm, emission maximum ~520 nm).[8]

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Address: 3281 E Guasti Rd

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